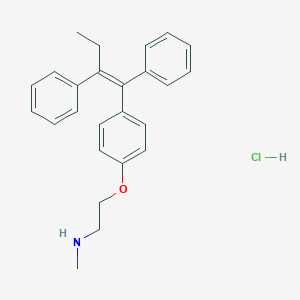

N-Desmethyl Tamoxifen Hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis and metabolic pathways of N-Desmethyl Tamoxifen Hydrochloride involve the action of cytochrome P450 (CYP) enzymes. Tamoxifen undergoes extensive metabolism in the liver, where it is demethylated by CYP3A4/5 to form N-Desmethyl Tamoxifen, which is further hydroxylated, primarily by CYP2D6, to produce endoxifen, a compound with significant antiestrogenic potency (Desta et al., 2004).

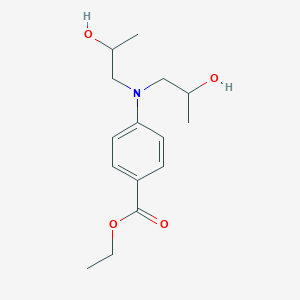

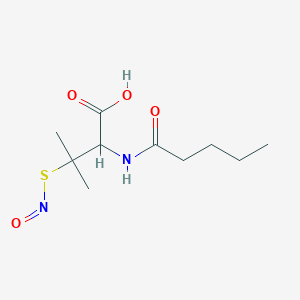

Molecular Structure Analysis

N-Desmethyl Tamoxifen Hydrochloride's molecular structure is characterized by the removal of a methyl group from the parent compound, Tamoxifen. This slight modification significantly impacts its pharmacokinetics and dynamics, as evidenced by its different metabolic pathway and the formation of endoxifen, a highly potent metabolite. The structural alteration contributes to its distinct interaction with estrogen receptors and its role in the metabolic pathway of Tamoxifen (Johnson et al., 2004).

Chemical Reactions and Properties

N-Desmethyl Tamoxifen Hydrochloride participates in various chemical reactions, including further hydroxylation to produce endoxifen. These reactions underscore the metabolite's chemical reactivity and its contribution to Tamoxifen's pharmacological effects. Its chemical properties, such as solubility and stability, are essential for its interaction with cytochrome P450 enzymes and subsequent conversion into active metabolites (Wu et al., 2009).

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of Breast Cancer .

Summary of the Application

N-Desmethyl Tamoxifen (DMT) is a metabolite of Tamoxifen, a drug widely used in the treatment of breast cancer . DMT, along with 4-hydroxy Tamoxifen (OHT), are considered active metabolites of Tamoxifen that contribute to its antitumor effect .

Methods of Application or Experimental Procedures

In one study, the administration of Tamoxifen in adult female Sprague Dawley rats bearing carcinogen-induced mammary tumors resulted in a rapid serum decline of parent Tamoxifen but higher exposure of the metabolites, OHT and DMT . When Tamoxifen, OHT, or DMT was added to human breast cancer cell lines in culture, each elicited a time- and dose-dependent induction of caspase activity, preceding apoptosis .

Results or Outcomes

The study found that the administration of Tamoxifen for a short time resulted in a delayed induction of caspase activity and apoptosis within the mammary tumors . Importantly, pretreatment of the cells with a pharmacological inhibitor of caspases blocked apoptosis induced by all three of the compounds, implicating a critical role of caspases in Tamoxifen-, OHT-, or DMT-induced apoptosis .

Application in Protein Kinase C (PKC) Inhibition

Specific Scientific Field

The specific scientific field of this application is Biochemistry , particularly in the study of Protein Kinase C (PKC) .

Summary of the Application

N-Desmethyltamoxifen is a ten-fold more potent protein kinase C (PKC) inhibitor than Tamoxifen . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Methods of Application or Experimental Procedures

The methods of application typically involve in vitro studies where N-Desmethyltamoxifen is added to a solution containing PKC, and the inhibition of PKC activity is measured .

Results or Outcomes

The results show that N-Desmethyltamoxifen is a potent inhibitor of PKC, which could have implications for its use in various research and therapeutic applications where PKC activity needs to be modulated .

Application in Ceramide Metabolism Regulation

Specific Scientific Field

The specific scientific field of this application is Cell Biology , particularly in the study of Ceramide Metabolism .

Summary of the Application

N-Desmethyltamoxifen is a potent regulator of ceramide metabolism in human Acute Myeloid Leukemia (AML) cells . Ceramides are a family of waxy lipid molecules which play important roles in cell signaling related to cell differentiation, proliferation, and apoptosis .

Methods of Application or Experimental Procedures

The methods of application typically involve in vitro studies where N-Desmethyltamoxifen is added to a culture of human AML cells, and the effects on ceramide metabolism are measured .

Results or Outcomes

The results show that N-Desmethyltamoxifen limits ceramide glycosylation, hydrolysis, and sphingosine phosphorylation . This could have implications for its use in research and therapeutic applications related to ceramide metabolism and AML .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLHJWZEYLTNJW-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Tamoxifen Hydrochloride | |

CAS RN |

15917-65-4 | |

| Record name | NSC372964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Desmethyltamoxifen HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)